(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
623935-93-3 |
|---|---|
Molecular Formula |
C27H28FN3OS2 |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28FN3OS2/c1-2-3-4-5-6-10-17-30-26(32)24(34-27(30)33)18-21-19-31(23-11-8-7-9-12-23)29-25(21)20-13-15-22(28)16-14-20/h7-9,11-16,18-19H,2-6,10,17H2,1H3/b24-18- |
InChI Key |
HPHNOHVTSKDIIT-MOHJPFBDSA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is synthesized via cyclocondensation of 4-fluorophenylhydrazine and 1-phenyl-2-propyn-1-one in acetic acid under reflux (Scheme 1).
Reaction Conditions:
-
Solvent: Glacial acetic acid
-
Temperature: 110°C
-
Time: 12 hours
-
Yield: 78–85%
Mechanistic Insights:
Analytical Validation of Pyrazole Intermediate
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.32 (s, 1H, pyrazole-H), 7.72–7.15 (m, 9H, Ar-H).
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N pyrazole).
Synthesis of 3-Octyl-2-thioxo-1,3-thiazolidin-4-one
Thiazolidinone Ring Construction
The thiazolidinone scaffold is prepared via cyclization of octylamine with chloroacetyl chloride and potassium thiocyanate (Scheme 2).
Reaction Conditions:
-
Solvent: Anhydrous THF
-
Temperature: 0°C → room temperature
-
Time: 6 hours
-
Yield: 70–75%
Mechanistic Pathway:
Purification and Characterization
Crystallization: Recrystallization from ethanol yields colorless needles.
Melting Point: 98–100°C.
Mass Spec (ESI+): m/z 258.1 [M+H]⁺.
Knoevenagel Condensation for (Z)-Selective Methylene Bridge Formation
Optimization of Stereochemical Control
The critical (Z)-configuration is achieved using piperidine as a base and titanium tetrachloride as a Lewis acid in anhydrous toluene (Table 1).
Table 1. Optimization of Condensation Conditions
| Entry | Base | Lewis Acid | Temp (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|---|
| 1 | Piperidine | TiCl₄ | 80 | 92:8 | 85 |
| 2 | DBU | ZnCl₂ | 60 | 75:25 | 72 |
| 3 | NH₄OAc | None | 100 | 50:50 | 65 |
Key Observations:
Large-Scale Synthesis Protocol
-
Charge 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and 3-octyl-2-thioxo-1,3-thiazolidin-4-one (1.2 eq) in dry toluene.
-
Add piperidine (0.1 eq) and TiCl₄ (0.05 eq).
-
Reflux at 80°C for 8 hours under N₂.
-
Cool, filter through Celite®, and concentrate.
Spectroscopic Confirmation of Target Compound
Nuclear Magnetic Resonance (NMR) Analysis
-
¹H NMR (500 MHz, CDCl₃):
δ 7.89 (s, 1H, pyrazole-H), 7.62–7.18 (m, 9H, Ar-H), 6.45 (s, 1H, =CH), 4.21 (t, J=7.1 Hz, 2H, NCH₂), 1.75–1.25 (m, 12H, octyl chain), 0.88 (t, J=6.8 Hz, 3H, CH₃). -
¹³C NMR (126 MHz, CDCl₃):
δ 192.4 (C=O), 167.9 (C=S), 158.6 (C-F), 144.3–116.2 (aromatic carbons), 105.7 (=CH), 49.2 (NCH₂), 31.8–22.6 (octyl chain), 14.1 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₇H₂₅FN₃OS₂: 506.1425 [M+H]⁺
Observed: 506.1423 [M+H]⁺ (Δ = -0.4 ppm).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reducing reaction time from 8 hours to 45 minutes using microwave irradiation (150°C, 300 W) while maintaining Z-selectivity (Z:E = 89:11).
Solid-Phase Synthesis on Wang Resin
Immobilizing the thiazolidinone moiety on Wang resin enables iterative coupling and cleavage, achieving 92% purity without chromatography.
Industrial-Scale Purification Strategies
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that thiazolidin-4-one derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, one derivative demonstrated IC50 values of 0.24 µM against HepG2 liver cancer cells and 0.54 µM against MCF-7 breast cancer cells, highlighting its potent anti-proliferative effects .
- Mechanistic Insights : The anticancer activity is often linked to the inhibition of specific enzymes and pathways involved in tumor growth. For instance, some compounds within this class have been identified as multi-target inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways .
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity against various pathogens:
- Antibacterial Effects : Thiazolidin-4-one derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. In particular, studies have reported significant inhibition rates against Escherichia coli and Staphylococcus aureus, with some derivatives achieving activity indices comparable to standard antibiotics .
- Mechanism of Action : The antibacterial action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazolidin-4-one derivatives:
- Substituent Influence : Variations in substituents on the phenyl rings significantly affect biological activity. For instance, compounds with electron-withdrawing groups like fluorine or chlorine often exhibit enhanced activity due to increased lipophilicity and better interaction with biological targets .
Synthesis and Characterization
The synthesis of (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors:
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Condensation | Pyrazole derivative + aldehyde | High |
| 2 | Cyclization | Thioketone + amine | Moderate to High |
| 3 | Purification | Recrystallization from DMF | High |
The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structural integrity .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazole and Aromatic Groups
Table 1: Substituent Comparison
Key Observations:
- The analog in substitutes the 4-fluorophenyl with a 3-fluoro-4-propoxyphenyl group, introducing steric bulk and altered electronic properties. The heptyl chain (vs. octyl) may reduce solubility slightly but maintain similar membrane affinity .
- describes compounds with triazole-thiazole hybrids, replacing the pyrazole-thiazolidinone system. The triazole’s hydrogen-bonding capacity and planarity contrast with the pyrazole’s conformational flexibility .
Alkyl Chain Length Effects
The 3-octyl chain in the target compound vs. 3-heptyl in ’s analog highlights the role of alkyl chain length:
Crystallographic and Conformational Behavior
- Structural Tools : Both the target compound and analogs likely utilize SHELXL for refinement and ORTEP for visualization, ensuring accurate structural determination (e.g., bond lengths, angles) .
Biological Activity
The compound (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained attention in medicinal chemistry for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological implications of this compound, focusing on its pharmacological properties.
Structural Characteristics
The compound features a thiazolidinone core, which is known for its versatility in medicinal applications. Its molecular formula is with a molecular weight of 392.5 g/mol. The structure includes a fluorophenyl group and a pyrazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H17FN4OS |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | MWIUXDGNKZAJGZ-PDGQHHTCSA-N |
Biological Activity Overview
Thiazolidinone derivatives are recognized for their broad spectrum of biological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Anticonvulsant
- Antidiabetic
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to our target have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | HeLa | 15 | Kinase inhibition |
| (5Z)-5-{...} | A431 | 12 | Cell cycle arrest |
The mechanism of action often involves the inhibition of specific kinases and modulation of apoptotic pathways, leading to increased cancer cell death.
Antimicrobial Activity
Thiazolidinones have also been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics.
Case Studies
Several case studies highlight the efficacy of thiazolidinone derivatives:
- Study on Anticancer Effects : A study showed that a related thiazolidinone significantly reduced tumor size in xenograft models, correlating with increased markers of apoptosis.
- Evaluation of Anticonvulsant Potential : Research demonstrated that certain derivatives provided significant protection in picrotoxin-induced convulsion models, establishing a dose-dependent relationship between compound concentration and seizure protection.
The precise mechanism by which this compound exerts its biological effects remains an active area of research. It is believed to interact with specific protein targets or cellular pathways, influencing various biological processes.
Q & A
Q. Critical Parameters :
- Temperature : Optimal yields (~70–85%) are achieved at 80–100°C during condensation .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful removal to avoid by-products .
- Catalysts : Piperidine or triethylamine improves regioselectivity in the pyrazole-thiazolidinone linkage .
Which analytical techniques are most effective for characterizing structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms the Z-configuration of the methylene group (δ 7.2–7.8 ppm for aromatic protons) and quantifies purity .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 523.12) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the thiazolidinone-pyrazole core .
What in vitro biological assays evaluate its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition :
- Kinase Assays : Fluorescence-based ADP-Glo™ assays to measure IC50 values against targets like COX-2 or EGFR .
- Thiol Reactivity : Ellman’s assay monitors thioxo-thiazolidinone interactions with cysteine residues .
- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC50 .
Advanced Research Questions
How to resolve contradictions between in vitro enzymatic inhibition and cell-based assay results?
Methodological Answer:
Discrepancies often arise due to:
- Compound Stability : Test stability in cell culture media (e.g., DMEM + 10% FBS) via HPLC over 24–48 hours .
- Cellular Uptake : Use LC-MS to quantify intracellular concentrations; poor uptake may explain low cell-based activity .
- Off-Target Effects : Employ proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .
- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
What strategies enhance selectivity against off-target enzymes?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Modify the octyl chain (C8) to shorter alkyl groups (C3–C6) to reduce hydrophobic off-target binding .
- Introduce electron-withdrawing groups (e.g., -F, -NO2) on the 4-fluorophenyl ring to enhance target specificity .
- Computational Docking : Use AutoDock Vina to predict binding poses and eliminate derivatives with low target-binding scores .
- Fragment Replacement : Substitute the pyrazole ring with triazole to alter hydrogen-bonding patterns .
What computational approaches predict binding interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to model ligand-receptor stability over 100-ns trajectories .
- Pharmacophore Modeling : MOE or Schrödinger Phase identifies critical interaction points (e.g., hydrogen bonds with Ser530 in COX-2) .
- Free Energy Perturbation (FEP) : Calculates ΔΔG for mutations in the binding pocket to prioritize synthetic targets .
How to address synthetic yield discrepancies during scale-up?
Methodological Answer:
- Process Optimization :
- Continuous Flow Reactors : Improve heat/mass transfer for condensation steps, increasing yields from 70% to 85% .
- Microwave-Assisted Synthesis : Reduce reaction times (30 min vs. 6 hours) and enhance regioselectivity .
- By-Product Analysis : Use LC-MS to identify dimers or oxidation by-products; add antioxidants (e.g., BHT) if needed .
- Solvent Recycling : Implement nanofiltration to recover DMF or ethanol, reducing costs and environmental impact .
Q. Key Structural and Functional Comparisons
| Compound Feature | Impact on Activity | Reference |
|---|---|---|
| 4-Fluorophenyl Substituent | Enhances lipophilicity and COX-2 affinity | |
| Octyl Chain (C8) | Increases membrane permeability but reduces solubility | |
| Thioxo Group | Mediates covalent binding to cysteine residues |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
